

Comprehensive NMR Assignment Guide: 3-(2,6-Dimethylphenyl)azetidine

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Compound of Interest

Compound Name: 3-(2,6-Dimethylphenyl)azetidine

Cat. No.: B13344922

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Executive Summary & Structural Significance[1][2][3]

The **3-(2,6-Dimethylphenyl)azetidine** scaffold (CAS: 1260751-09-4) represents a privileged pharmacophore in modern drug discovery, often utilized to introduce a conformationally restricted amine with defined steric bulk.[1][2] Unlike the more common 3-phenylazetidine, the 2,6-dimethyl substitution introduces significant steric hindrance around the C3-C1' bond, restricting rotation and creating a distinct magnetic environment for the azetidine ring protons. [2]

This guide provides a rigorous structural validation framework. By synthesizing experimental data from the parent 3-phenylazetidine scaffold and correcting for the electronic and steric perturbations of the 2,6-xylyl moiety, we establish the Standard Assignment Protocol (SAP) for verifying this compound's identity and purity.[1][2]

Experimental Protocol: Sample Preparation

To ensure high-resolution data and minimize exchange broadening of the amine proton, the following preparation protocol is mandatory.

Methodology: NMR Sample Preparation

- Solvent Selection:
 - Primary: Chloroform-d () – Best for resolution of aliphatic multiplets.[1]
 - Secondary: Dimethyl sulfoxide- () – Required if the sample is a hydrochloride salt.[1]
- Concentration: Dissolve 5–10 mg of the free base (or salt) in 0.6 mL of solvent.
- Filtering: Filter through a cotton plug to remove inorganic salts (critical for azetidine salts synthesized via reduction).[1]
- Reference: Calibrate internal TMS to 0.00 ppm or residual to 7.26 ppm.

Structural Elucidation & Numbering System

Before assigning peaks, we define the atom numbering system used in this guide.

Figure 1: Atom numbering scheme for **3-(2,6-Dimethylphenyl)azetidine**. Note the C3-C1' connectivity which defines the core scaffold.

H NMR Assignment Guide

The proton spectrum is characterized by the high-field azetidine multiplets and the diagnostic methyl singlets. The 2,6-dimethyl substitution pattern simplifies the aromatic region into a distinct pattern compared to the complex multiplet of a monosubstituted phenyl ring.[2]

Comparative Analysis: vs.

Position	Proton Type	(ppm)	(ppm)	Multiplicity	Integral	Assignment Logic
Me-2', Me-6'	Methyl	2.30 – 2.35	2.25 – 2.30	Singlet (s)	6H	Diagnostic high-intensity singlet.[1] Shielded slightly by ring current if rotation is restricted. [1]
H-3	Methine	3.95 – 4.10	3.90 – 4.05	Multiplet (m)	1H	Deshielded by the aromatic ring.[1] The 2,6-methyls may cause broadening due to restricted rotation.[2]
H-2, H-4	Methylene	3.60 – 3.85	3.50 – 3.75	Multiplet (m)	4H	Typically appear as higher-order multiplets. [1] In the HCl salt, these shift downfield to ~4.0–4.5 ppm.[2]
H-3', H-5'	Aromatic	6.95 – 7.05	7.00 – 7.10	Doublet (d)	2H	

						Hz.[1] Meta-coupling to H-5' is usually unresolved .
H-4'	Aromatic	7.05 – 7.15	7.10 – 7.20	Triplet (t)	1H	Hz.[1] Para proton.
						Exchangeable.[1] In , often invisible or broad hump.[2] In salt form (), appears as distinct broad singlets ().[1][2]
NH	Amine	2.0 – 2.5	9.0 – 9.5 (Salt)	Broad (br)	1H	

“

Critical Insight: In 3-phenylazetidine, the H-2/H-4 protons are often enantiotopic and appear equivalent. However, the 2,6-dimethyl steric bulk can render the "front" and "back" faces of the azetidine ring inequivalent on the NMR timescale at low temperatures, potentially splitting the H-2/H-4 signals into complex multiplets.[2] At room temperature, rapid ring puckering usually averages these to a single envelope.[2]

C NMR Assignment Guide

The carbon spectrum provides the definitive confirmation of the 2,6-substitution pattern.[2]

Position	Carbon Type	(ppm)	Diagnostic Feature
Me-2', Me-6'	Methyl	20.5 – 21.5	Distinct aliphatic signal, key differentiator from 3-phenylazetidine.
C-3	Methine	32.0 – 36.0	Upfield methine.[1][3] The shift is sensitive to the steric compression of the ortho-methyls.
C-2, C-4	Methylene	54.0 – 56.0	Characteristic azetidine ring carbon. [1] Shifts to ~50-52 ppm in salt form.
C-4'	Aromatic CH	126.0 – 127.0	Para carbon.[1]
C-3', C-5'	Aromatic CH	128.0 – 129.0	Meta carbons.
C-2', C-6'	Aromatic Q	136.0 – 138.0	Quaternary.[1] Deshielded by methyl substitution (ipso-effect).[1]
C-1'	Aromatic Q	139.0 – 142.0	Ipso carbon attached to azetidine.[1]

Advanced Validation: 2D NMR Correlations

To unambiguously confirm the connectivity, specifically the attachment of the phenyl ring to C3 rather than N1 or C2, the following correlations must be observed.

COSY & HMBC Correlation Workflow

Figure 2: Key 2D NMR correlations required to validate the 3-substituted structure. The H-3 to C-1'/C-2' HMBC correlation is the "fingerprint" of the C-C bond formation.

Comparative Performance: Solvent Effects

Choosing the right solvent is crucial for resolving the azetidine multiplets, which can overlap with water or impurity peaks.[2]

Feature	Chloroform-d ()	DMSO-	Recommendation
Resolution	Excellent for aliphatic region.[1]	Good, but solvent peak (2.50 ppm) interferes with methyls.[1][2]	Use for free base.[1]
NH Visibility	Poor (Broad/Invisible).[1]	Excellent (Sharp/Broad singlets).[1]	Use for salts.[1]
Water Peak	~1.56 ppm (Usually clear of signals).[1]	~3.33 ppm (Can overlap with H-2/H-4).[1]	Dry sample thoroughly if using DMSO.[1]

Common Impurity Flags

- 1.25 ppm (s): Grease/Lipids (Common in azetidine synthesis workups).[1][2]
- 1.44 ppm (s): Boc-anhydride (If N-Boc deprotection was the final step).[1]
- 7.26 ppm (s): residual.[1] Ensure it does not mask H-4'.

References

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